Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound with a molecular formula of C₉H₁₅N₃O₂ It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.
Methylation and Amination: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A compound with a similar structure but lacking the methylamino group.
Uniqueness
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both the methylamino and triazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4O2 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-8(14)9(2,10-3)5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
QLLYACBPHQXGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=NC=N1)NC |
Origin of Product |
United States |
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